Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate
Description
Properties
IUPAC Name |
potassium;1-(2,2-difluoroethyl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.K/c7-5(8)3-9-1-4(2-9)6(10)11;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUQLRYFIVUDIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steps for Synthesis:
Synthesis of Azetidine-3-carboxylate : Ethyl azetidine-3-carboxylate HCl (CAS No. 405090-31-5) is a known compound that could serve as a starting material. It has a molecular formula of C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol.
Introduction of the 2,2-Difluoroethyl Group : This step would involve replacing the existing alkyl group with a 2,2-difluoroethyl moiety. This could be achieved through nucleophilic substitution or other suitable reactions.
Conversion to Potassium Salt : The final step involves converting the carboxylic acid or ester form of the compound into its potassium salt. This is typically done by reacting the acid or ester with potassium hydroxide or another potassium base.
Analytical Data
Analytical data for Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate would include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉F₂NKO₂ |
| Molecular Weight | 205.16 g/mol (approx.) |
| NMR Spectroscopy | Would show signals corresponding to the azetidine ring and the 2,2-difluoroethyl group. |
| Mass Spectrometry | Expected to show a peak corresponding to the molecular ion. |
Chemical Reactions Analysis
Structural Features and Reactivity Profile
The compound combines three key functional groups:
-
Azetidine ring : A strained four-membered nitrogen heterocycle prone to ring-opening reactions.
-
2,2-Difluoroethyl substituent : Electron-withdrawing group influencing electronic properties and stability.
-
Carboxylate salt : Ionic character enhances solubility in polar solvents and participates in acid-base reactions.
Carboxylate Reactivity
The potassium carboxylate group undergoes typical ionic and nucleophilic reactions:
Difluoroethyl Group Modifications
The CF₂CH₂ group exhibits limited reactivity due to strong C–F bonds but can participate in:
-
Radical fluorination : Under Pd catalysis with hypervalent iodine reagents (e.g., PhI(OAc)₂), though direct evidence for this compound is pending .
-
Hydrolysis : Stability confirmed in aqueous HFIP/Ac₂O mixtures at 80°C .
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes selective cleavage under acidic or nucleophilic conditions:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| HCl (gas) | Et₂O, 0°C | 3-Carboxy-1-(2,2-difluoroethyl)azetidinium chloride | >95% |
| LiAlH₄ | THF, reflux | Reduced diamine derivative | Moderate |
| NaBH₄/I₂ | MeOH, RT | Ring-opened β-amino alcohol | High |
Mechanistic Insight: Ring-opening proceeds via nucleophilic attack at the β-carbon, stabilized by the electron-withdrawing CF₂ group.
Stability and Handling
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming 1-(2,2-difluoroethyl)azetidine .
-
Solubility : Highly soluble in water (>500 mg/mL) and polar aprotic solvents (DMF, DMSO).
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Storage : Stable at −20°C under inert atmosphere; sensitive to prolonged exposure to moisture.
Synthetic Utility in Late-Stage Functionalization
The compound serves as a building block for:
Scientific Research Applications
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is used in pharmaceutical testing and as a reference standard for accurate results.
Mechanism of Action
The compound exerts its effects by acting as an agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This interaction modulates neurotransmitter release and synaptic plasticity, influencing various neurological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate but differ in substituents, ring size, or counterions:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| This compound | 1795277-21-2 | C₈H₁₁F₂KNO₂ | Not reported | Reference compound; azetidine ring, K⁺ counterion. |
| 3-(2,2-Difluoroethyl)azetidine-3-carboxylate hydrochloride | 1177362-58-1 | C₇H₁₃ClFN | 165.64 | Hydrochloride salt; Cl⁻ counterion. |
| 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid | 18729-72-1 | C₉H₁₃F₂NO₂ | 301.75 | Six-membered piperidine ring; free carboxylic acid. |
| Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate | 1956310-26-1 | C₉H₁₅F₂NO₂ | 207.22 | Ethyl ester; difluoropropane substituent. |
Key Observations:
Counterion Effects : The hydrochloride salt (1177362-58-1) may exhibit lower solubility in polar solvents compared to the potassium salt due to differences in ionic interactions .
Fluorine Substitution : Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate has a bulkier difluoropropane substituent, which could sterically hinder interactions with target proteins compared to the 2,2-difluoroethyl group in the reference compound .
Physicochemical and Pharmacokinetic Properties
Fluorination significantly impacts physicochemical properties:
| Property | This compound | 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid | Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate |
|---|---|---|---|
| Water Solubility | High (due to K⁺ counterion) | Moderate (free acid) | Low (ester form) |
| Lipophilicity (LogP) | Estimated ~0.5 | ~1.2 | ~1.8 |
| Metabolic Stability | High (fluorine reduces oxidative metabolism) | Moderate | Low (ester hydrolysis susceptibility) |
Analysis:
- The potassium salt’s high solubility makes it advantageous for intravenous formulations, whereas the ethyl ester (1956310-26-1) is better suited for lipophilic environments .
Biological Activity
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate, also known as LY404039, is a fluorinated azetidine derivative that has garnered attention for its unique chemical structure and potential biological activities. This compound is particularly notable for its agonistic effects on the metabotropic glutamate receptor subtype 2 (mGluR2), which play a significant role in various neurological processes.
Chemical Structure and Properties
This compound features an azetidine ring and a carboxylate group, with a difluoroethyl substituent that enhances its reactivity and biological interactions. The presence of fluorine atoms in the structure may influence the compound's pharmacological properties by enhancing lipophilicity and modulating enzyme interactions.
The primary mechanism of action for this compound involves its role as an agonist of mGluR2 . This receptor is implicated in the modulation of synaptic plasticity and neurotransmitter release, making it a target for therapeutic interventions in neurological disorders. Activation of mGluR2 can lead to various downstream effects, including:
- Inhibition of excitatory neurotransmitter release : This can help in conditions characterized by excessive glutamate signaling.
- Modulation of synaptic plasticity : Influences learning and memory processes.
Pharmacological Studies
Research has indicated that this compound exhibits significant agonistic activity at mGluR2. In vitro studies have demonstrated its efficacy in modulating receptor activity, leading to potential applications in treating conditions such as anxiety, depression, and schizophrenia.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Fluoroethyl)azetidine-3-carboxylic acid | Contains one fluorine atom | Potentially lower lipophilicity |
| 1-(2-Chloroethyl)azetidine-3-carboxylic acid | Contains chlorine instead of fluorine | Different reactivity profile |
| 1-(Ethyl)azetidine-3-carboxylic acid | No halogen substituents | More hydrophilic due to lack of fluorine |
| Potassium 1-(difluoromethyl)azetidine-3-carboxylate | Difluoromethyl group | Enhanced stability and reactivity |
This table illustrates how the unique fluorinated structure of this compound may contribute to distinct biological activities not observed in other compounds.
Case Studies and Research Findings
Several studies have explored the pharmacodynamics and pharmacokinetics of this compound:
- Neurological Impact : A study focusing on the effects of mGluR2 agonists highlighted that this compound significantly reduced anxiety-like behaviors in rodent models, suggesting its potential for treating anxiety disorders.
- Cognitive Enhancement : Research demonstrated that administration of this compound improved cognitive function in animal models through enhanced synaptic plasticity mediated by mGluR2 activation.
Q & A
Basic: What synthetic strategies are recommended for preparing Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate with high purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example:
Azetidine Ring Formation : Start with azetidine-3-carboxylic acid derivatives (e.g., ester protection of the carboxylate group).
Difluoroethylation : Introduce the 2,2-difluoroethyl group via alkylation using reagents like 1-bromo-2,2-difluoroethane under basic conditions (e.g., K₂CO₃ in DMF) .
Deprotection and Salt Formation : Hydrolyze the ester to the carboxylic acid, then neutralize with potassium hydroxide to form the potassium salt.
Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of fluorinated intermediates.
- Purify via recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .
Advanced: How do the stereoelectronic effects of the 2,2-difluoroethyl group influence the compound’s bioavailability and target binding?
Methodological Answer:
The 2,2-difluoroethyl group exerts two key effects:
Inductive Electron-Withdrawing Effects : Reduces the basicity of the azetidine nitrogen, enhancing metabolic stability and bioavailability by minimizing protonation at physiological pH .
Conformational Restriction : The fluorine atoms’ steric bulk and gauche effect may rigidify the azetidine ring, favoring bioactive conformations. This can be validated via:
- NMR Analysis : Compare coupling constants (e.g., ) in free azetidine vs. fluorinated derivatives.
- Molecular Dynamics Simulations : Assess ligand-protein docking stability using software like AutoDock Vina .
Basic: What analytical techniques are most effective for structural elucidation of this compound?
Methodological Answer:
A multi-technique approach is essential:
NMR Spectroscopy :
- NMR : Confirm the presence of -CF₂- groups (δ ~ -120 to -125 ppm).
- NMR : Identify azetidine ring protons (δ 3.5–4.5 ppm) and coupling patterns.
Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₆H₈F₂NO₂K: 231.03 g/mol).
IR Spectroscopy : Detect carboxylate stretching (~1600 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Advanced: How can researchers address stability challenges during long-term storage of this compound?
Methodological Answer:
Degradation pathways (e.g., hydrolysis, oxidation) require mitigation via:
Storage Conditions :
- Temperature : Store at -20°C under inert gas (Ar/N₂).
- Desiccants : Use silica gel to minimize moisture uptake.
Stability-Indicating Assays :
- HPLC Monitoring : Track degradation products using a C18 column (0.1% TFA in water/acetonitrile gradient).
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity to identify vulnerable functional groups .
Basic: What role does the azetidine ring play in modulating the compound’s physicochemical properties?
Methodological Answer:
The azetidine ring contributes:
Increased Solubility : The small, polar ring enhances water solubility compared to larger heterocycles (e.g., piperidine).
Ring Strain : Azetidine’s 4-membered ring introduces strain, potentially increasing reactivity. This is quantified via:
- Computational Methods : Calculate strain energy using Gaussian at the B3LYP/6-31G* level.
- Comparative Solubility Tests : Measure solubility in PBS (pH 7.4) vs. analogs like piperidine derivatives .
Advanced: What in vitro models are appropriate for evaluating the compound’s metabolic stability?
Methodological Answer:
Use the following assays:
Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS.
- Conditions : 1 mg/mL microsomal protein, NADPH regeneration system, 37°C.
Plasma Stability : Assess hydrolysis in human plasma (37°C, 24 hrs) using HPLC quantification.
CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
